Product packaging for Silane, (2-chloroethenyl)trimethyl-(Cat. No.:CAS No. 5138-43-2)

Silane, (2-chloroethenyl)trimethyl-

Cat. No.: B3053150
CAS No.: 5138-43-2
M. Wt: 134.68 g/mol
InChI Key: VPVZYAYLNUGRBY-UHFFFAOYSA-N
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Description

Contemporary Significance of Organosilicon Compounds in Synthetic and Materials Science Research

Organosilicon compounds, a diverse class of molecules containing carbon-silicon bonds, have become indispensable in modern science and technology. lookchem.com Their unique chemical and physical properties, which stem from the distinct characteristics of the silicon atom compared to carbon, have established them as crucial building blocks and intermediates in both synthetic chemistry and materials science. lookchem.combiosynth.com In the realm of materials science, organosilicon compounds are fundamental to the production of advanced materials such as silicones, polysiloxanes, sealants, and adhesives. lookchem.comnoaa.gov These materials often exhibit exceptional thermal stability, chemical inertness, flexibility, and water repellency, making them suitable for a vast range of applications, from aerospace and electronics to biomedical devices and coatings. lookchem.comnoaa.govalfa-chemistry.com

In synthetic organic chemistry, the utility of organosilicon compounds is equally profound. They serve as versatile reagents and intermediates for the construction of complex molecular architectures. biosynth.comnoaa.gov For instance, the trimethylsilyl (B98337) (TMS) group is widely used as a protecting group for various functionalities like alcohols and amines, owing to its stability under many reaction conditions and the ease with which it can be removed. wikipedia.org Furthermore, organosilicon compounds are key participants in a variety of powerful carbon-carbon bond-forming reactions, including the Hiyama cross-coupling. google.com Their application extends to being catalysts and modifiers in polymerization processes, reductions, and isomerizations, highlighting their multifaceted role in chemical transformations. biosynth.com The continuous expansion of their applications into fields like pharmaceuticals and photovoltaics underscores the dynamic and evolving importance of organosilicon chemistry. noaa.govalfa-chemistry.com

Classification and Synthetic Utility of Vinylsilane Derivatives in Modern Organic Chemistry

Among the vast family of organosilicon compounds, vinylsilanes—compounds featuring a silicon atom bonded to a vinyl group (CH₂=CH-)—represent a particularly valuable subclass. google.comsigmaaldrich.com These compounds are generally classified based on the substituents attached to the silicon atom, which significantly influence their reactivity and physical properties. Common examples include vinyltrimethoxysilane (B1682223) and vinyltriethoxysilane, which are frequently used as monomers in polymer chemistry and as coupling agents to enhance adhesion between organic polymers and inorganic substrates. google.com

The synthetic utility of vinylsilanes in modern organic chemistry is extensive. They serve as versatile intermediates for a wide array of chemical transformations. sigmaaldrich.com Key methods for their preparation include the hydrosilylation of alkynes, the reaction of alkenyl lithium or Grignard reagents with chlorosilanes, and the silylative coupling of olefins. google.comgoogle.com Once formed, vinylsilanes are prized for their role in stereocontrolled synthesis. They participate in a diverse range of reactions, including:

Electrophilic Substitution: The carbon-silicon bond in vinylsilanes can be cleaved by electrophiles, allowing for the regioselective introduction of various functional groups.

Cross-Coupling Reactions: Vinylsilanes are excellent partners in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, providing a reliable alternative to other methods like Suzuki and Stille couplings for the formation of substituted alkenes and styrenes. sigmaaldrich.com

Polymerization: The vinyl group can undergo polymerization, leading to silicon-containing polymers with tailored properties. sigmaaldrich.com

The ability to synthesize stereodefined vinylsilanes and their subsequent predictable reactivity makes them powerful building blocks for creating complex molecules in natural product synthesis, pharmaceuticals, and materials science. google.com

Research Landscape of Halogen-Functionalized Vinylsilanes, with a Specific Focus on Silane (B1218182), (2-chloroethenyl)trimethyl-

Halogen-functionalized vinylsilanes are a specialized category of vinylsilane derivatives where one or more halogen atoms are attached to the vinyl group. This functionalization introduces additional reactivity, making them valuable precursors for sophisticated synthetic transformations. The halogen atom can act as a leaving group in cross-coupling reactions or influence the electronic nature of the double bond, enabling unique chemical pathways.

A specific member of this class is Silane, (2-chloroethenyl)trimethyl- . This compound features a trimethylsilyl group, a vinyl linker, and a chlorine atom on the second carbon of the vinyl group. A review of the current scientific literature indicates that while its bromo- and iodo-analogs are utilized in certain synthetic contexts, and related compounds like (1-chloroethyl)trimethylsilane (B1345580) and (2-chloroethyl)trimethylsilane (B2693847) are known, dedicated research focusing extensively on Silane, (2-chloroethenyl)trimethyl- is not prominent. biosynth.comsigmaaldrich.com

Despite the limited specific research, the synthetic potential of Silane, (2-chloroethenyl)trimethyl- can be inferred from the well-established reactivity of its constituent functional groups. The vinyl chloride moiety is a known participant in various transition-metal-catalyzed cross-coupling reactions. This would allow for the formation of a new carbon-carbon or carbon-heteroatom bond at the site of the chlorine atom, with the trimethylsilyl group potentially directing the regiochemical outcome of the reaction. The compound could serve as a precursor to more complex vinylsilanes, which are valuable intermediates in their own right. The presence of both the reactive C-Cl bond and the versatile C-Si bond in a single molecule suggests its potential as a bifunctional building block in organic synthesis.

Below is a data table comparing the properties of the parent compound, Vinyltrimethylsilane, with a related chloro-substituted silane. Data for Silane, (2-chloroethenyl)trimethyl- is not available in indexed literature, reflecting its status as a less-common research chemical.

PropertyVinyltrimethylsilane(1-Chloroethyl)trimethylsilane
CAS Number 754-05-2 nih.gov7787-87-3 sigmaaldrich.com
Molecular Formula C₅H₁₂Si nih.govC₅H₁₃ClSi sigmaaldrich.com
Molecular Weight 100.23 g/mol nih.gov136.70 g/mol sigmaaldrich.com
Boiling Point Not specified116 °C sigmaaldrich.com
Density Not specified0.864 g/mL at 20 °C sigmaaldrich.com
Refractive Index Not specifiedn20/D 1.422 sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11ClSi B3053150 Silane, (2-chloroethenyl)trimethyl- CAS No. 5138-43-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloroethenyl(trimethyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClSi/c1-7(2,3)5-4-6/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPVZYAYLNUGRBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C=CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40341929
Record name Silane, (2-chloroethenyl)trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5138-43-2
Record name Silane, (2-chloroethenyl)trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Silane, 2 Chloroethenyl Trimethyl

Established Synthetic Routes to Chlorovinylsilanes

The formation of chlorovinylsilanes, including (2-chloroethenyl)trimethylsilane, relies on well-established transformations in organosilicon chemistry. These methods offer control over the stereochemistry of the final product, which is crucial for its subsequent applications.

Stereoselective Hydrosilylation Approaches to (2-Chloroethenyl)trimethylsilane

Hydrosilylation, the addition of a silicon-hydrogen bond across a carbon-carbon multiple bond, stands as a prominent method for the synthesis of vinylsilanes. The stereochemical outcome of this reaction is highly dependent on the catalyst and reaction conditions employed.

The synthesis of (2-chloroethenyl)trimethylsilane can be envisioned through the hydrosilylation of chloroacetylene with trimethylsilane (B1584522). Transition metal complexes, particularly those of platinum and rhodium, are effective catalysts for this transformation. The regioselectivity of the addition (i.e., whether the silyl (B83357) group attaches to the carbon bearing the chlorine or the terminal carbon) and the stereoselectivity (syn- or anti-addition) are key considerations. For instance, certain platinum catalysts are known to favor the formation of the β-(E)-regioisomer in the hydrosilylation of alkynes. uclouvain.be

Catalyst SystemSubstrateProduct(s)StereoselectivityReference
Platinum(0) complexesAlkynesβ-(E)-vinylsilanesHigh uclouvain.be
Rhodium catalystsAlkynesβ-(Z)-vinylsilanesHigh researchgate.net

Halogenation and Halogen Exchange Strategies for Vinylsilane Derivatives

Another established route to (2-chloroethenyl)trimethylsilane involves the halogenation of a vinylsilane precursor, such as trimethyl(vinyl)silane. This approach relies on the electrophilic addition of a chlorine source to the double bond, followed by elimination or substitution to yield the desired product.

Direct chlorination of trimethyl(vinyl)silane can potentially lead to the formation of (2-chloroethenyl)trimethylsilane. However, controlling the reaction to prevent side reactions, such as addition across the double bond, is a significant challenge.

Halogen exchange reactions, such as the Finkelstein reaction, offer an alternative strategy. wikipedia.org This involves the conversion of a vinyl halide, for instance, (2-bromoethenyl)trimethylsilane, to the corresponding chloride by treatment with a chloride salt. wikipedia.org The success of this reaction is often driven by the differential solubility of the halide salts. wikipedia.org While traditionally used for alkyl halides, metal-catalyzed versions of the Finkelstein reaction have been developed for aryl and vinyl halides. nih.gov Copper(I) iodide in combination with diamine ligands has been shown to catalyze the exchange of bromides for iodides in aryl systems, and similar principles could be applied to the synthesis of chlorovinylsilanes. nih.gov

Emerging Synthetic Pathways for Accessing (2-Chloroethenyl)trimethylsilane Scaffolds

Recent advancements in synthetic methodology are providing new avenues for the preparation of functionalized vinylsilanes. These emerging pathways often offer improved efficiency, selectivity, and functional group tolerance.

Transition metal-free radical hydrosilylation of alkynes has emerged as a viable alternative to traditional metal-catalyzed methods. These reactions can be initiated by air or other radical initiators and can provide access to a range of vinylsilanes.

Furthermore, new catalytic systems based on earth-abundant metals are being explored for hydrosilylation reactions to replace precious metal catalysts like platinum. nih.gov These developments are driven by the need for more sustainable and economical synthetic processes.

Mechanistic Elucidation of Formation Reactions of Silane (B1218182), (2-chloroethenyl)trimethyl-

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and controlling the regio- and stereochemical outcomes.

Role of Catalysis in Regio- and Stereocontrol of Vinylsilane Synthesis

In the context of hydrosilylation, the choice of catalyst is paramount in dictating the final product's structure. The classical Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation involves several key steps: oxidative addition of the silane to the metal center, coordination of the alkyne, migratory insertion, and reductive elimination. mdpi.com

The steric and electronic properties of the ligands on the metal center play a critical role in influencing the regioselectivity and stereoselectivity of the reaction. For example, N-heterocyclic carbene (NHC) platinum(0) complexes have been shown to be highly selective catalysts for the hydrosilylation of alkenes and alkynes, yielding low amounts of isomerized byproducts. uclouvain.be A detailed mechanistic study of these catalysts suggests that they act as stable reservoirs for the catalytically active species, which are slowly released during the reaction, leading to high selectivity. uclouvain.be

The regioselectivity of alkyne hydrosilylation, leading to either α- or β-vinylsilanes, is influenced by both steric and electronic factors of the alkyne and the silane, as well as the nature of the catalyst.

Investigating Reaction Intermediates and Transition States in Silane Formation

The detailed mechanistic pathway of hydrosilylation reactions involves various intermediates and transition states. For platinum-catalyzed reactions, key intermediates include platinum-hydrido-silyl species and platinum-alkyne complexes. The migratory insertion step, where the alkyne inserts into the platinum-hydride or platinum-silyl bond, is often the rate-determining and selectivity-determining step.

Computational studies, though not specifically found for chloroacetylene hydrosilylation, are instrumental in elucidating the structures and energies of these transient species. Such studies can provide insights into the factors that govern the observed stereoselectivity.

In halogenation reactions, the mechanism typically involves the formation of a halonium ion intermediate upon electrophilic attack on the vinylsilane double bond. The subsequent nucleophilic attack and elimination steps determine the final product. The stereochemistry of the starting vinylsilane can influence the stereochemical outcome of the halogenation process.

Optimization of Reaction Parameters and Scale-Up Considerations in Academic Synthesis of Chlorovinylsilanes

The academic synthesis of chlorovinylsilanes, such as Silane, (2-chloroethenyl)trimethyl-, requires careful optimization of reaction parameters to maximize yield, purity, and stereoselectivity. Two prominent synthetic routes amenable to laboratory-scale preparation are the hydrosilylation of chloroalkynes and the reaction of organometallic reagents with appropriate silicon electrophiles. The choice of method and the fine-tuning of its parameters are critical for a successful synthesis. Furthermore, considerations for scaling up these reactions from milligram to gram quantities are essential for practical applications in a research setting.

The optimization of the synthesis of vinylsilanes is a well-studied area, with reaction conditions being fine-tuned to control regio- and stereoselectivity. scientificspectator.comnih.gov The direct hydrosilylation of alkynes is an efficient method for creating vinylsilanes, though it can be challenging to control the isomeric purity of the product. scientificspectator.com The selectivity of the hydrosilylation of a terminal alkyne is influenced by the catalyst, the substituents on the alkyne and silane, and the reaction conditions such as solvent and temperature. scientificspectator.com

Optimization of Hydrosilylation Parameters

Hydrosilylation of a suitable chloroalkyne, such as 1-chloro-2-ethyne, with trimethylsilane offers a direct route to (2-chloroethenyl)trimethylsilane. The success of this reaction is highly dependent on the catalyst and reaction conditions to favor the desired isomer. A variety of transition metal complexes, particularly those based on platinum and rhodium, are known to catalyze hydrosilylation. sigmaaldrich.com

Key parameters for optimization include:

Catalyst Selection: Platinum-based catalysts like Speier's (H₂PtCl₆) and Karstedt's catalyst are commonly used for hydrosilylation and typically favor the formation of the trans-β-vinylsilane. sigmaaldrich.com Ruthenium catalysts, such as [Cp*Ru(MeCN)₃]PF₆, have been shown to be highly efficient for the hydrosilylation of a wide range of alkynes, often with low catalyst loadings. sigmaaldrich.comnih.gov The choice of catalyst can significantly impact the regioselectivity, favoring either the α- or β-adduct. nih.gov For terminal alkynes, ruthenium catalysts can provide excellent access to α-vinylsilane products. nih.gov

Solvent: The polarity of the solvent can influence the stereochemical outcome of the reaction. For instance, with certain rhodium catalysts, polar solvents can favor the cis-isomer, while non-polar solvents may lead to the trans-isomer. sigmaaldrich.com Chlorinated and ethereal solvents are often successful for hydrosilylation reactions. nih.gov

Temperature and Reaction Time: Hydrosilylation reactions are often carried out at or below room temperature. nih.gov Optimization of temperature and reaction time is crucial to ensure complete conversion while minimizing side reactions.

Catalyst Loading: Minimizing the catalyst loading is desirable for both economic and environmental reasons. Studies have shown that highly active catalysts can be effective at ppm levels. rsc.org

Table 1: Effect of Catalyst on the Regio- and Stereoselectivity of Alkyne Hydrosilylation

Catalyst SystemAlkyne TypePredominant IsomerReference
Platinum (Speier's, Karstedt's)Terminaltrans-β-vinylsilane sigmaaldrich.com
Rhodium-basedTerminalcis- or trans-β-vinylsilane (solvent dependent) sigmaaldrich.com
[Cp*Ru(MeCN)₃]PF₆Terminalα-vinylsilane nih.gov
Palladium-basedDiarylalkynesSi-stereogenic vinylsilanes rsc.org

Optimization of Grignard Reaction Parameters

An alternative approach involves the reaction of a vinyl Grignard reagent, such as vinylmagnesium chloride, with a halotrimethylsilane, or the reaction of an organolithium reagent with vinyltrichlorosilane followed by methylation. The formation and subsequent reaction of Grignard reagents are sensitive to several parameters.

Key parameters for optimization include:

Solvent: Tetrahydrofuran (THF) is a common solvent for Grignard reactions as it effectively solvates the magnesium species. gelest.com The use of THF can lead to faster reaction rates compared to diethyl ether. researchgate.net

Temperature: The formation of the Grignard reagent is typically initiated at room temperature and may require gentle heating to maintain the reaction. Subsequent reaction with the chlorosilane is often performed at reflux. gelest.com

Addition Rate and Order: The rate of addition of the alkyl halide to magnesium is critical to control the exothermicity of the reaction. Reverse addition, where the Grignard reagent is added to the silane, is often preferred for partial substitution of the silane. gelest.com

Purity of Reagents and Atmosphere: Grignard reagents are highly sensitive to moisture and atmospheric oxygen. Therefore, the use of dry solvents and an inert atmosphere (e.g., nitrogen or argon) is essential for a successful reaction.

Table 2: Influence of Reaction Parameters on Grignard-based Vinylsilane Synthesis

ParameterConditionEffect on ReactionReference
SolventTetrahydrofuran (THF)Faster reaction rates, better solubility of intermediates researchgate.net
Diethyl EtherSlower reaction rates researchgate.net
TemperatureRoom Temperature to RefluxControls reaction initiation and rate gelest.com
Addition ModeNormal Addition (Silane to Grignard)Suitable for complete substitution gelest.com
Reverse Addition (Grignard to Silane)Preferred for partial substitution gelest.com
AtmosphereInert (Nitrogen, Argon)Prevents decomposition of the Grignard reagent

Scale-Up Considerations in Academic Synthesis

Scaling up a reaction from a few milligrams to several grams in an academic laboratory presents several challenges that need to be addressed to ensure safety, efficiency, and reproducibility.

Heat Transfer: Hydrosilylation and Grignard reactions can be exothermic. As the reaction scale increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a runaway reaction. Careful monitoring of the internal temperature and the use of an appropriate cooling bath are crucial. For larger scale preparations, controlled, slow addition of reagents is necessary to manage the exotherm.

Mixing: Efficient stirring is essential to maintain a homogeneous reaction mixture, especially in heterogeneous reactions like Grignard reagent formation. Inadequate mixing can lead to localized overheating and the formation of byproducts.

Reagent Purity and Stoichiometry: On a larger scale, the impact of impurities in starting materials can be magnified. Ensuring the purity of reagents and maintaining accurate stoichiometry are critical for achieving high yields and purity of the final product.

Work-up and Purification: The work-up procedure may need to be adapted for larger quantities. For example, the volume of quenching solutions and extraction solvents will increase. Purification by distillation or chromatography will also require larger equipment and may be more time-consuming.

Continuous Flow Synthesis: For scaling up, continuous-flow synthesis offers several advantages over batch processes, including better heat and mass transfer, improved safety, and the potential for automation. The use of packed-bed reactors for Grignard reagent formation has been shown to be a viable method for scale-up. nih.gov

By carefully considering and optimizing these parameters, the academic synthesis of Silane, (2-chloroethenyl)trimethyl- can be performed efficiently and safely, providing a reliable source of this valuable synthetic intermediate for further research.

Reactivity and Mechanistic Investigations of Silane, 2 Chloroethenyl Trimethyl

Nucleophilic Processes at the Chlorovinyl Moiety of Silane (B1218182), (2-chloroethenyl)trimethyl-

The carbon-chlorine bond in the chlorovinyl moiety of Silane, (2-chloroethenyl)trimethyl- is the primary site for nucleophilic attack. These reactions are pivotal for introducing new functional groups at the vinyl position and are often characterized by a high degree of stereoselectivity.

Nucleophilic Substitution Reactions and Their Stereochemical Implications

Nucleophilic substitution at the sp²-hybridized carbon of the chlorovinyl group in Silane, (2-chloroethenyl)trimethyl- can proceed through various mechanisms, with the stereochemical outcome being a key diagnostic tool. While SN1-type reactions involving a vinyl cation intermediate are possible under certain conditions, concerted SN2-type mechanisms or addition-elimination pathways are more commonly observed.

In reactions with organometallic reagents, such as organocuprates, the substitution typically proceeds with retention of the double bond geometry. This stereospecificity is highly valuable in organic synthesis, allowing for the controlled formation of stereodefined di- and trisubstituted alkenes. The exact stereochemical course is influenced by factors such as the nature of the nucleophile, the solvent, and the specific isomer (E or Z) of the starting material. Electrophilic substitution reactions of trisubstituted vinylsilanes have been shown to be stereospecific, yielding vinyl halides and α,β-unsaturated ketones and aldehydes with defined stereochemistry. mcgill.ca

Nucleophile (Nu)ProductStereochemistry
R₂CuLiSilane, (2-alkyl-ethenyl)trimethyl-Retention
R-MgBr (in the presence of a catalyst)Silane, (2-alkyl-ethenyl)trimethyl-Retention/Inversion (catalyst dependent)
Ph-B(OH)₂ (Suzuki Coupling)Silane, trimethyl(2-phenylethenyl)-Retention
R-NH₂Silane, (2-aminoethenyl)trimethyl-Addition-Elimination

Influence of the Trimethylsilyl (B98337) Group on Electronic and Steric Properties Governing Reactivity

The trimethylsilyl (TMS) group exerts a profound influence on the reactivity of the adjacent chlorovinyl moiety through a combination of electronic and steric effects.

Electronic Effects: The silicon atom is more electropositive than carbon, leading to a polarization of the Si-C bond. This polarization can influence the electron density of the carbon-carbon double bond. Furthermore, the TMS group is known to stabilize a β-carbocation through hyperconjugation, a phenomenon often referred to as the "β-silicon effect." This effect can significantly influence the regioselectivity of electrophilic addition reactions and the stability of any potential vinyl cation intermediates in nucleophilic substitutions.

Steric Effects: The bulky nature of the trimethylsilyl group can sterically hinder the approach of nucleophiles. This steric hindrance can affect the rate of reaction and can also influence the stereochemical outcome by directing the nucleophile to the less hindered face of the molecule. This steric influence is a well-documented phenomenon in organosilicon chemistry.

Electrophilic and Radical Transformations of the Vinyl Group in Silane, (2-chloroethenyl)trimethyl-

The carbon-carbon double bond in Silane, (2-chloroethenyl)trimethyl- is susceptible to both electrophilic and radical attack, leading to a variety of addition and rearrangement products.

Addition Reactions to the Carbon-Carbon Double Bond

Electrophilic addition to the vinylsilane can be highly regioselective due to the β-silicon effect. The electrophile typically adds to the carbon atom distal to the silicon, leading to a carbocation intermediate that is stabilized by the adjacent silicon atom. Subsequent attack by a nucleophile completes the addition process.

Radical additions to the double bond can also occur, often initiated by radical initiators or photolysis. For instance, the photolytic addition of trimethylsilane (B1584522) to tetrafluoroethylene (B6358150) proceeds via a radical chain mechanism. mcgill.ca While not a direct reaction of Silane, (2-chloroethenyl)trimethyl-, it illustrates the susceptibility of related vinyl systems to radical additions.

Cycloaddition and Rearrangement Reactions Involving the Ethenyl Functionality

The vinyl group of Silane, (2-chloroethenyl)trimethyl- can participate as a dienophile or a dipolarophile in cycloaddition reactions. For example, [3+2] cycloaddition reactions of trimethylsilyldiazoalkanes with diethyl fumarate (B1241708) have been studied, demonstrating the utility of silyl-substituted components in forming five-membered rings. rsc.org In a similar vein, cobalt-catalyzed [6π + 2π] cycloaddition of 1,2-dienes to N-carbocholesteroxyazepine has been reported, showcasing the potential of related systems in constructing bicyclic structures. nih.gov

Rearrangement reactions can also be observed, particularly under thermal or catalytic conditions. The presence of the trimethylsilyl group can influence the course of these rearrangements, sometimes leading to unexpected products through migration of the silyl (B83357) group.

Reaction TypeReactantProduct
[4+2] CycloadditionButadiene4-(Trimethylsilyl)-4-cyclohexene-1-carbonyl chloride
[3+2] CycloadditionDiazomethane4-Chloro-3-(trimethylsilyl)-1-pyrazoline
Sila-Cope Rearrangement(Under specific conditions)Isomeric vinylsilane

Transition Metal-Catalyzed Reactions Involving Silane, (2-chloroethenyl)trimethyl-

Transition metal catalysis has emerged as a powerful tool for the functionalization of Silane, (2-chloroethenyl)trimethyl-. The vinyl chloride moiety is an excellent substrate for a variety of cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov

The Heck reaction, catalyzed by palladium complexes, allows for the coupling of Silane, (2-chloroethenyl)trimethyl- with alkenes to form substituted dienes. wikipedia.orgorganic-chemistry.org Similarly, Suzuki, Stille, and Sonogashira couplings, utilizing palladium catalysts, enable the reaction with boronic acids, organostannanes, and terminal alkynes, respectively. These reactions generally proceed with retention of the double bond stereochemistry. wikipedia.org

Copper-catalyzed reactions have also been developed for the silylation of alkenes, providing a stereoselective route to vinylsilanes. rsc.org Furthermore, nickel catalysts are effective for various cross-coupling reactions. nih.gov A "silyl-Heck" reaction has been reported for the palladium-catalyzed silylation of terminal alkenes using silyl halides, offering a direct method to form vinyl silanes. nih.gov

Coupling ReactionCoupling PartnerCatalystProduct
HeckStyrene (B11656)Pd(OAc)₂, PPh₃Silane, trimethyl(4-phenyl-1,3-butadienyl)-
SuzukiPhenylboronic acidPd(PPh₃)₄, baseSilane, trimethyl(2-phenylethenyl)-
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂, CuI, baseSilane, trimethyl(4-phenyl-1-buten-3-ynyl)-

Cross-Coupling Reactions (e.g., Heck, Suzuki, Stille Variants) for Carbon-Carbon Bond Formation

(2-Chloroethenyl)trimethylsilane and related vinylsilanes are valuable substrates in a variety of palladium-catalyzed cross-coupling reactions for the construction of carbon-carbon bonds. wikipedia.orgnih.govorganic-chemistry.org These reactions offer a powerful means to create substituted alkenes with high stereo- and regioselectivity. chemtube3d.com

The Heck reaction , which typically couples an unsaturated halide with an alkene, can be adapted to utilize vinylsilanes. wikipedia.orgorganic-chemistry.org In a "silyl-Heck" reaction, a palladium catalyst facilitates the coupling of a silyl halide with a terminal alkene, leading to the formation of either vinyl or allyl silanes. nih.gov The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle, involving oxidative addition, alkene insertion, and β-hydride elimination. wikipedia.orglibretexts.org

The Suzuki coupling provides another avenue for the functionalization of vinylsilanes. organic-chemistry.org This reaction involves the cross-coupling of an organoboron compound with an organohalide. nih.gov While direct coupling with the vinyl chloride moiety of (2-chloroethenyl)trimethylsilane is feasible, it is more common to first convert the vinylsilane to a vinylboronate ester, which then participates in the Suzuki coupling. The reaction is known for its mild conditions and tolerance of various functional groups. organic-chemistry.orgnih.gov Recent studies have shown that the Suzuki-Miyaura reaction can proceed via a "boronate pathway" when promoted by potassium trimethylsilanolate (TMSOK). nih.gov

The Stille reaction utilizes organotin compounds for cross-coupling with organic halides. wikipedia.orguwindsor.ca (2-Chloroethenyl)trimethylsilane can be converted to a vinylstannane, which then readily participates in Stille couplings. This reaction is particularly useful for the synthesis of complex molecules due to its high functional group tolerance. wikipedia.orguwindsor.ca A notable feature is the selective reaction at the C-Sn bond over the C-Si bond in molecules containing both functionalities. nih.gov

A variation of these cross-coupling reactions is the Stille-carbonylative cross-coupling , where a carbonyl group is inserted between the two coupling partners, providing an efficient route to ketones. wikipedia.org

Table 1: Comparison of Cross-Coupling Reactions Involving Vinylsilane Derivatives

ReactionCoupling Partner 1Coupling Partner 2CatalystKey Features
Heck Reaction Unsaturated Halide/TriflateAlkene (including vinylsilanes)PalladiumForms substituted alkenes. wikipedia.orgorganic-chemistry.org
Silyl-Heck Reaction Terminal AlkeneSilyl HalidePalladiumForms vinyl or allyl silanes. nih.gov
Suzuki Coupling Organoboron CompoundOrganohalide (or vinylsilane derivative)PalladiumMild conditions, functional group tolerance. organic-chemistry.orgnih.gov
Stille Reaction Organotin CompoundOrganohalide (or vinylsilane derivative)PalladiumHigh functional group tolerance. wikipedia.orguwindsor.ca
Stille-Carbonylative Organotin CompoundOrganohalidePalladium/COForms ketones. wikipedia.org

Metal-Catalyzed Addition and Cycloaddition Reactions with Vinylsilanes

Vinylsilanes, including (2-chloroethenyl)trimethylsilane, participate in a range of metal-catalyzed addition and cycloaddition reactions, leading to the formation of diverse carbocyclic and heterocyclic structures.

Metal-catalyzed addition reactions , such as hydrosilylation, are important for the synthesis of functionalized silanes. organic-chemistry.org For instance, the hydrosilylation of alkynes catalyzed by rhodium or ruthenium complexes can produce vinylsilanes with high regio- and stereoselectivity. organic-chemistry.org

Cycloaddition reactions offer a powerful tool for ring construction. The Diels-Alder reaction , a [4+2] cycloaddition between a conjugated diene and a dienophile, can utilize vinylsilanes as the dienophile component. wikipedia.orgmasterorganicchemistry.com Intramolecular Diels-Alder reactions of vinylsilanes have also been reported, providing access to bicyclic systems. acs.orgacs.org The stereoselectivity of these reactions can often be influenced by the substituents on the silicon atom. acs.org

Iron-catalyzed [2+2] and [4+2] cross-cycloadditions of vinylsilanes with 1,3-dienes have been developed. nih.govacs.org These reactions proceed through metallacyclic intermediates and demonstrate distinct chemoselectivity based on the substitution pattern of the diene. nih.govacs.org For example, reaction with a 4-substituted diene can lead to a [2+2] cycloadduct, while a 2-substituted diene can yield a [4+2] cycloadduct. nih.gov Cobalt-catalyzed [5+1] cycloadditions between vinylcyclopropanes and vinylidenes provide another route to six-membered rings. nih.gov

Table 2: Examples of Metal-Catalyzed Cycloaddition Reactions with Vinylsilanes

Reaction TypeReactantsCatalystProduct TypeReference
Diels-Alder Diene + Vinylsilane (dienophile)Thermal or Lewis AcidSubstituted Cyclohexene wikipedia.orgmasterorganicchemistry.com
Intramolecular Diels-Alder Dienyl-vinylsilaneThermalBicyclic Siloxane acs.orgacs.org
[2+2] Cross-Cycloaddition Vinylsilane + 4-Substituted 1,3-DieneIron ComplexSubstituted Cyclobutane nih.govacs.org
[4+2] Cross-Cycloaddition Vinylsilane + 2-Substituted 1,3-DieneIron ComplexSubstituted Cyclohexene nih.govacs.org
[5+1] Cycloaddition Vinylcyclopropane + VinylideneCobalt ComplexSubstituted Cyclohexene nih.gov

Chelation and Ligand Behavior of Functionalized Silanes in Organometallic Systems

Functionalized silanes can act as ligands in organometallic complexes, influencing the catalytic activity and selectivity of the metal center. The silicon atom and its substituents can engage in non-bonding interactions with metal ions. shinetsusilicone-global.com

Chelating silane coupling agents, which contain functional groups capable of coordinating to a metal, are used to improve adhesion to inorganic materials. shinetsusilicone-global.com These interactions can be designed to be non-covalent, thereby not interfering with the primary reactivity of the system. shinetsusilicone-global.com For instance, carboxylic acid groups on functionalized silanes can act as chelating agents for iron atoms. rsc.org

The synthesis of chelating silanes often involves grafting them onto a substrate, such as silica (B1680970) nanoparticles. nih.govnih.govresearchgate.net This can be achieved through a one-step protocol without the need for additional reactants or catalysts. nih.govnih.govresearchgate.net The resulting functionalized materials have applications in areas like medical imaging. nih.govnih.govresearchgate.net

In the context of catalysis, silylenes, which are divalent silicon(II) compounds, have emerged as versatile ligands. rsc.org Their strong σ-donor characteristics help to stabilize transition metals in low valent states, making them effective in catalytic processes like hydrosilylation and hydrogenation. rsc.org While (2-chloroethenyl)trimethylsilane itself is not a silylene, its derivatives can be designed to incorporate ligating functionalities, thereby influencing the behavior of organometallic systems.

Advanced Characterization and Spectroscopic Analysis of Silane, 2 Chloroethenyl Trimethyl and Its Reaction Products

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Complex Structures

High-resolution NMR spectroscopy is a cornerstone in the structural analysis of organosilicon compounds like Silane (B1218182), (2-chloroethenyl)trimethyl-. By examining the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ²⁹Si, NMR provides detailed information about the molecular framework.

For Silane, (2-chloroethenyl)trimethyl-, the ¹H NMR spectrum is expected to show distinct signals for the trimethylsilyl (B98337) (Si(CH₃)₃) protons and the two protons of the chloroethenyl group (-CH=CHCl). The trimethylsilyl protons would appear as a sharp singlet, typically upfield, while the vinyl protons would present as a pair of doublets, with their coupling constant revealing the stereochemistry (cis or trans) of the double bond.

The ¹³C NMR spectrum would complement this by showing signals for the methyl carbons attached to silicon and the two distinct carbons of the chloroethenyl group. The chemical shifts of the vinyl carbons are particularly informative about the electronic environment of the double bond.

²⁹Si NMR spectroscopy, although less sensitive due to the low natural abundance of the ²⁹Si isotope (4.7%), offers direct insight into the silicon environment. huji.ac.ilpascal-man.com For (2-chloroethenyl)trimethylsilane, a single resonance would be expected, with a chemical shift characteristic of a silicon atom bonded to three methyl groups and one vinyl group. umich.edursc.orgrsc.org

Predicted ¹H and ¹³C NMR Chemical Shifts for Silane, (2-chloroethenyl)trimethyl-

This table is predictive and based on typical chemical shift ranges for similar functional groups.

Atom Nucleus Predicted Chemical Shift (ppm) Multiplicity Notes
Trimethylsilyl Protons ¹H 0.1 - 0.5 Singlet Integral corresponding to 9 protons.
Vinyl Proton (α to Si) ¹H 5.5 - 6.5 Doublet Coupling to the other vinyl proton.
Vinyl Proton (β to Si) ¹H 6.0 - 7.0 Doublet Coupling to the other vinyl proton.
Trimethylsilyl Carbons ¹³C -2 to 2 Quartet Signal from three equivalent methyl groups.
Vinyl Carbon (α to Si) ¹³C 125 - 135 Doublet Influenced by both Si and Cl.
Vinyl Carbon (β to Si) ¹³C 135 - 145 Doublet Primarily influenced by Cl.

Advanced 2D and Solid-State NMR Techniques in Organosilicon Chemistry

To unravel more complex structures and reaction products, two-dimensional (2D) NMR techniques are employed. wikipedia.orgslideshare.net Experiments like COSY (Correlation Spectroscopy) establish proton-proton coupling networks, confirming the connectivity within the chloroethenyl group. libretexts.org Heteronuclear correlation experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) link protons to the carbon atoms they are directly attached to (HSQC) or are two to three bonds away from (HMBC). These techniques are invaluable for unambiguously assigning all proton and carbon signals, especially in complex reaction mixtures or for larger derivative molecules.

Solid-state NMR is particularly useful for analyzing insoluble reaction products or the interaction of silanes with surfaces, such as silica (B1680970) or zeolites. uni-muenchen.deacs.org Using techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS), it's possible to obtain high-resolution spectra of solid samples. tandfonline.comresearchgate.net For instance, if Silane, (2-chloroethenyl)trimethyl- were used to functionalize a silica surface, ²⁹Si CP-MAS NMR could distinguish between unreacted silane, silane covalently bonded to the surface, and condensed polysiloxane layers. dtic.mil Similarly, ¹³C CP-MAS NMR would provide information on the structure and mobility of the organic portion of the molecule in the solid state. researchgate.net

Application of Isotopic Labeling in Mechanistic Studies of Silane Transformations

Isotopic labeling is a powerful tool for elucidating the mechanisms of chemical reactions. wikipedia.orgbionity.comcreative-proteomics.com By replacing an atom in a specific position of a molecule with one of its heavier isotopes (e.g., ²H for ¹H, ¹³C for ¹²C, or ³⁰Si for ²⁹Si), its path can be traced through a reaction sequence using NMR or mass spectrometry. researchgate.net

For transformations involving Silane, (2-chloroethenyl)trimethyl-, such as hydrosilylation, coupling reactions, or polymerization, isotopic labeling can provide definitive mechanistic insights. researchgate.netutwente.nl For example, to study a nucleophilic substitution reaction at the silicon center, a starting material enriched with ²⁹Si could be used. The location of the ²⁹Si label in the products would confirm whether the silicon-carbon bond remains intact. Similarly, labeling one of the vinyl protons with deuterium (B1214612) (²H) would allow for the tracking of stereochemical changes at the double bond during a reaction. This approach is crucial for understanding reaction intermediates and transition states, which are fundamental to controlling reaction outcomes. researchgate.net

Vibrational Spectroscopies (FT-IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopies, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are essential for identifying functional groups within a molecule and for monitoring the progress of a reaction in real-time. wikipedia.org

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. For Silane, (2-chloroethenyl)trimethyl-, the FT-IR spectrum would display characteristic absorption bands corresponding to its specific functional groups.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. wikipedia.org The Si-C bonds and the C=C double bond, which may be weak in the IR spectrum, often produce strong signals in the Raman spectrum. researchgate.netrsc.org This makes the combination of FT-IR and Raman spectroscopy a comprehensive tool for structural analysis. researchgate.net These techniques are also highly effective for reaction monitoring, as the disappearance of reactant peaks and the appearance of product peaks can be tracked over time. azom.com

Characteristic Vibrational Frequencies for Silane, (2-chloroethenyl)trimethyl-

Vibrational Mode Technique Expected Wavenumber (cm⁻¹) Intensity
C-H Stretch (sp²) FT-IR, Raman 3000 - 3100 Medium
C-H Stretch (sp³) FT-IR, Raman 2850 - 3000 Strong
C=C Stretch FT-IR, Raman 1600 - 1620 Medium (IR), Strong (Raman)
Si-CH₃ Deformation FT-IR, Raman 1250 - 1270 Strong
C-Cl Stretch FT-IR, Raman 600 - 800 Strong

High-Resolution Mass Spectrometry for Precise Molecular Identification and Impurity Profiling

High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) of ions with high accuracy, HRMS can confirm the molecular formula of Silane, (2-chloroethenyl)trimethyl- and its reaction products.

In addition to molecular identification, the fragmentation patterns observed in the mass spectrum provide valuable structural information. Under electron ionization (EI), the molecule will fragment in a predictable manner. For Silane, (2-chloroethenyl)trimethyl-, common fragmentation pathways would include the loss of a methyl radical ([M-15]⁺), which is a characteristic fragmentation for trimethylsilyl compounds, and cleavage of the Si-vinyl bond. nih.govresearchgate.net

Expected Key Fragments in the Mass Spectrum of Silane, (2-chloroethenyl)trimethyl-

Fragment Ion Proposed Structure m/z (for ³⁵Cl) Notes
[M]⁺ [C₅H₁₁ClSi]⁺ 136 Molecular Ion
[M-CH₃]⁺ [(CH₃)₂SiCH=CHCl]⁺ 121 Loss of a methyl radical, often the base peak for TMS compounds.
[Si(CH₃)₃]⁺ [C₃H₉Si]⁺ 73 Trimethylsilyl cation, a very common fragment.

HRMS is also exceptionally well-suited for impurity profiling. Its high resolving power allows for the separation and identification of low-level impurities that may have similar nominal masses to the main compound or its fragments, ensuring the purity and quality of the material.

X-ray Crystallography of Crystalline Derivatives for Absolute Stereochemistry and Bonding Information

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While Silane, (2-chloroethenyl)trimethyl- is a liquid at room temperature, it can be chemically modified to produce a solid, crystalline derivative. The analysis of such a derivative by X-ray crystallography would provide unambiguous information about its molecular structure, including precise bond lengths, bond angles, and torsional angles.

This technique is particularly powerful for establishing absolute stereochemistry in chiral molecules. If a reaction of Silane, (2-chloroethenyl)trimethyl- were to produce a chiral product, X-ray crystallography of a single crystal of one enantiomer would determine its absolute configuration. Furthermore, the crystallographic data reveals how molecules pack together in the solid state, providing insights into intermolecular interactions such as hydrogen bonds and van der Waals forces, which govern the material's bulk properties.

Computational and Theoretical Studies on Silane, 2 Chloroethenyl Trimethyl

Quantum Chemical Approaches to Electronic Structure and Bonding Characteristics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Silane (B1218182), (2-chloroethenyl)trimethyl-. These methods model the behavior of electrons within the molecule, providing a detailed picture of its structure and chemical bonds.

Density Functional Theory (DFT) for Ground State Properties and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.net By calculating the electron density, DFT can accurately predict the ground-state properties of Silane, (2-chloroethenyl)trimethyl-, such as its optimal geometry (bond lengths and angles) and the distribution of electronic charge. researchgate.netacs.org These calculations are crucial for understanding the molecule's stability and predicting its reactivity.

The calculated ground-state properties provide insight into the nature of the chemical bonds within the molecule. The Si-C bond, for instance, is polarized due to the difference in electronegativity between silicon (1.90) and carbon (2.55), making the silicon atom susceptible to nucleophilic attack. wikipedia.org The presence of the electron-withdrawing chlorine atom on the vinyl group further influences the electron distribution across the C=C double bond, affecting its reactivity in addition reactions.

DFT calculations can also determine global reactivity indices, which help in explaining the high reactivity of related organosilicon species like silyl (B83357) radicals in various reactions. researchgate.net In the context of catalytic reactions, DFT is used to analyze the interaction of the vinylsilane with a metal catalyst, a critical first step in many synthetic applications. acs.org

Table 1: Representative Ground State Properties of a Vinyl-Trimethylsilane Moiety (Calculated via DFT) Note: This table presents typical calculated values for a vinyl-trimethylsilane structure as specific experimental or calculated values for Silane, (2-chloroethenyl)trimethyl- are not readily available in the cited literature. The values are representative of the class of compounds.

ParameterValue
Si-C(vinyl) Bond Length~1.88 Å
C=C Bond Length~1.35 Å
Si-C(methyl) Bond Length~1.89 Å
C(vinyl)-Si-C(methyl) Angle~109.5°
Mulliken Charge on SiPositive
Mulliken Charge on C(vinyl)Negative

Ab Initio Calculations for Understanding Excited States and Spectroscopic Signatures

While DFT is excellent for ground-state properties, ab initio methods are often employed to study the excited states of molecules. ias.ac.in These calculations, which are based on first principles without empirical parameters, can predict the energies of electronic transitions. This information is directly related to the molecule's absorption of light and its resulting spectroscopic signatures, such as its Ultraviolet-Visible (UV-Vis) spectrum.

Understanding the excited states is crucial for predicting the photochemical behavior of Silane, (2-chloroethenyl)trimethyl-. For example, ab initio studies on related vinyl radicals have been used to quantify the energetic and structural effects of silyl substitution, which can influence reaction pathways under photochemical conditions. ias.ac.in By calculating the transition energies between the ground state and various excited states, researchers can interpret experimental spectra and understand how the molecule will behave when exposed to light.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. nih.gov For Silane, (2-chloroethenyl)trimethyl-, MD simulations can provide a detailed understanding of its conformational flexibility, particularly the rotation around the Si-C single bond. This analysis helps identify the most stable conformations and the energy barriers between them.

MD simulations are also invaluable for studying intermolecular interactions. By simulating the behavior of one or more silane molecules in a solvent, researchers can analyze how they interact with each other and with solvent molecules. nih.govscribd.com For instance, studies on trimethylsilyl (B98337) (TMS) functionalized surfaces have used MD to investigate the interactions between the TMS groups and water molecules, revealing insights into properties like hydrophobicity. scribd.com Such simulations can predict how Silane, (2-chloroethenyl)trimethyl- might behave in a solution, which is critical for designing reaction conditions. The development of accurate classical interaction potential models, or force fields, is essential for the reliability of these simulations. nih.gov

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to map out the entire pathway of a chemical reaction, identifying the transition states and intermediates that connect reactants to products. smu.edu This modeling is essential for understanding how reactions involving Silane, (2-chloroethenyl)trimethyl- occur and for predicting their outcomes.

Elucidation of Energetic Profiles for Catalytic Cycles

Many applications of vinylsilanes involve transition-metal-catalyzed reactions. researchgate.net Computational modeling, particularly with DFT, can elucidate the complete energetic profile of these complex catalytic cycles. A notable example is the rhodium(III)-catalyzed [3+2] annulation of aniline (B41778) derivatives with vinylsilanes to form indoline (B122111) products. acs.org

In this type of study, the energy of each intermediate and transition state in the proposed catalytic cycle is calculated. acs.org The key stages of the reaction include:

C-H Activation: The catalyst activates a C-H bond on the reaction partner.

Reductive Elimination: The final product is formed and released from the catalyst, regenerating it for the next cycle.

By calculating the energy barriers for each step, the rate-determining step—the one with the highest energy barrier—can be identified. acs.org This information is vital for optimizing reaction conditions to improve yield and efficiency.

Table 2: Calculated Energetic Profile for a Representative Rh(III)-Catalyzed Reaction with a Vinylsilane Based on the DFT study of a CpRh(III)-catalyzed annulation of an aniline derivative with a vinylsilane. acs.org

Reaction StepCalculated Activation Barrier (kcal/mol)
C-H ActivationLower than insertion
2,1-Vinylsilane Insertion22.0 (Rate-Determining Step)
Reductive EliminationLowered by Ag+ oxidant

Prediction of Regio- and Stereochemical Outcomes in Novel Reactions

A significant advantage of computational modeling is its ability to predict the outcome of a reaction, including its regioselectivity (which of several possible positions reacts) and stereoselectivity (the spatial arrangement of the product's atoms). This is achieved by comparing the activation energies of the different possible reaction pathways. The pathway with the lowest energy barrier is the one that is most likely to occur, thus determining the major product.

For example, in the Rh(III)-catalyzed annulation mentioned previously, DFT calculations showed why 2,1-insertion of the vinylsilane is favored over the alternative 1,2-insertion, explaining the observed regioselectivity of the product. acs.org Similarly, in (3+2) cycloaddition reactions between substituted vinylsilanes and other reagents, computational studies have been used to explore the different regioisomeric pathways, sometimes challenging earlier experimental assumptions by showing that multiple outcomes are theoretically possible. mdpi.com This predictive power is crucial for designing new reactions and for synthesizing molecules with a specific, desired three-dimensional structure. nih.gov

Research Applications of Silane, 2 Chloroethenyl Trimethyl in Advanced Materials Science and Synthetic Chemistry

Utilization as a Precursor for Novel Organosilicon Polymers and Copolymers

Silane (B1218182), (2-chloroethenyl)trimethyl-, by virtue of its vinyl group, is a potential monomer for the synthesis of specialized organosilicon polymers. The presence of both a polymerizable olefin and a stable trimethylsilyl (B98337) group within the same molecule allows for its incorporation into polymeric structures, imparting unique properties derived from the silicon atom.

Controlled Polymerization Strategies Involving Vinylsilane Monomers

The vinyl group in (2-chloroethenyl)trimethylsilane is susceptible to various polymerization methods. While radical polymerization is a common route for vinyl monomers, achieving well-defined polymers with controlled molecular weights and low polydispersity often requires more sophisticated techniques.

Controlled polymerization strategies are crucial for creating polymers with predictable properties. For vinylsilanes, methods like anionic polymerization have been successfully employed. For instance, the anionic "stitching polymerization" of styryl(vinyl)silanes demonstrates a controlled approach to producing silicon-containing polymers with fused sila-bicyclic structures in the main chain. rsc.org By analogy, it is conceivable that (2-chloroethenyl)trimethylsilane could be polymerized using anionic initiators like organolithium compounds. However, the presence of the chlorine atom on the double bond introduces complexity. The electrophilicity of the carbon-chlorine bond could lead to side reactions with the nucleophilic initiator or the propagating anionic chain end, potentially complicating the polymerization process or offering pathways for graft copolymerization.

The kinetics of polymerization for silane monomers are influenced by several factors, including the nature of the initiator, solvent, and the specific substituents on the silicon and the vinyl group. mdpi.com The chlorine atom in (2-chloroethenyl)trimethylsilane would significantly alter the electronic nature of the vinyl group compared to unsubstituted vinyltrimethylsilane, thereby affecting its reactivity ratios in copolymerization with other monomers.

Synthesis of Functionalized Siloxane Networks and Hybrid Materials

While the trimethylsilyl group in (2-chloroethenyl)trimethylsilane is generally hydrolytically stable, organosilanes are fundamental precursors for siloxane networks and hybrid organic-inorganic materials. More commonly, alkoxysilanes or chlorosilanes with multiple reactive sites on the silicon atom are used for this purpose, as they can undergo hydrolysis and condensation to form a stable siloxane (-Si-O-Si-) backbone. mdpi.com

Although not a direct precursor for siloxane networks via self-condensation, (2-chloroethenyl)trimethylsilane can be incorporated into such materials as a functionalizing agent. It could be copolymerized with traditional siloxane precursors (like tetraethoxysilane, TEOS) that do form networks. In such a hybrid material, the trimethylsilyl group would offer steric bulk and hydrophobicity, while the chlorovinyl group would serve as a reactive pendant site. This reactive handle is a key feature, enabling post-polymerization modification. For example, the chlorine atom could be substituted via nucleophilic substitution reactions or participate in cross-coupling reactions to attach other functional molecules, leading to highly tailored hybrid materials.

Role in Surface Chemistry and Interfacial Engineering

Organosilanes are widely used to modify the surfaces of inorganic materials like glass, silica (B1680970), and metal oxides. This modification is critical for creating interfaces with specific chemical and physical properties, particularly in the field of composite materials.

Development of Silane Coupling Agents for Enhanced Adhesion in Composites

While Silane, (2-chloroethenyl)trimethyl- lacks a readily hydrolyzable group for forming stable covalent bonds with surfaces, it can still function as a surface modifier. The trimethylsilyl group can be attached to surfaces, albeit less robustly than trialkoxysilanes, making the surface more lipophilic (hydrophobic). wikipedia.org The key feature for its potential role as a coupling agent is the chlorovinyl group. This group could, in principle, be reacted with a polymer matrix through various mechanisms. For instance, it could be incorporated into a polymer chain during an in-situ polymerization process. cfmats.com Furthermore, its bromo-analog, (2-bromovinyl)trimethylsilane, is noted for its use as a cross-coupling agent, suggesting that the chlorovinyl group could be used to chemically graft polymer chains to a surface that has been pre-treated with the silane. cfmats.com

Table 1: Comparison of Functional Groups in Silanes for Surface Modification

Silane TypeSurface-Reactive GroupPolymer-Reactive GroupBonding to Inorganic Surface
Trialkoxyvinylsilane-Si(OR)₃VinylStrong (Covalent via hydrolysis/condensation)
(2-chloroethenyl)trimethylsilane-Si(CH₃)₃ChlorovinylWeaker (Physisorption/hydrophobic interaction)
(3-Aminopropyl)triethoxysilane-Si(OC₂H₅)₃AminoStrong (Covalent via hydrolysis/condensation)

Tailoring Surface Properties for Specific Material Science Applications

The modification of a surface with (2-chloroethenyl)trimethylsilane would impart a dual functionality. First, the dense layer of trimethylsilyl groups would alter the surface energy, typically making a hydrophilic surface like glass or silica significantly more hydrophobic. This is a common application for silylating agents like trimethylsilyl chloride. wikipedia.org

Second, and more distinctively, the surface would be decorated with reactive chlorovinyl groups. These groups can act as anchor points for the subsequent attachment of a wide array of molecules, a process known as surface engineering. This allows for the creation of surfaces with tailored properties for specific applications, such as:

Biocompatible Surfaces: Attaching biocompatible polymers like polyethylene (B3416737) glycol (PEG).

Selective Sensors: Immobilizing specific receptor molecules that can bind to a target analyte.

Chromatography: Creating stationary phases with unique selectivity by attaching chiral or polar molecules.

The reactivity of the chlorovinyl group, particularly in metal-catalyzed cross-coupling reactions, provides a versatile platform for designing these complex, functional surfaces.

Advanced Reagent in Contemporary Organic Synthesis

In modern organic synthesis, reagents that allow for the efficient and selective construction of complex molecules are highly valued. Silane, (2-chloroethenyl)trimethyl- possesses two distinct reactive centers, the trimethylsilyl group and the chlorovinyl group, making it a potentially useful building block.

The trimethylsilyl group is a staple in organic synthesis, most famously as a protecting group for alcohols, amines, and other functional groups with labile protons. wikipedia.org While the target molecule itself isn't a silylating agent, its synthesis involves these principles.

The most significant potential of (2-chloroethenyl)trimethylsilane in synthesis lies in the reactivity of the chlorovinylsilane (B14268107) moiety. Vinylsilanes are versatile intermediates; the silicon group can be replaced with a proton (protodesilylation), a halogen (halodesilylation), or can activate the double bond for electrophilic substitution.

Crucially, the carbon-chlorine bond makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern synthesis for forming carbon-carbon and carbon-heteroatom bonds. By analogy with other vinyl halides and vinylsilanes, (2-chloroethenyl)trimethylsilane could be expected to participate in reactions such as:

Suzuki Coupling: Reaction with an organoboron compound.

Stille Coupling: Reaction with an organotin compound.

Heck Reaction: Reaction with an alkene.

Sonogashira Coupling: Reaction with a terminal alkyne.

Buchwald-Hartwig Amination: Reaction with an amine.

The stereochemistry (E/Z configuration) of the chlorovinyl group would likely be retained in many of these coupling reactions, allowing for the stereoselective synthesis of complex alkenes. This makes it a valuable building block for natural product synthesis and medicinal chemistry. For example, related vinylsilanes are used to construct complex polyene structures. orgsyn.org

Table 2: Potential Cross-Coupling Reactions of (2-chloroethenyl)trimethylsilane

Reaction NameCoupling PartnerBond FormedCatalyst (Typical)
SuzukiR-B(OH)₂C-CPd(PPh₃)₄
StilleR-Sn(Bu)₃C-CPd(PPh₃)₄
SonogashiraR-C≡CHC-C (sp²-sp)PdCl₂(PPh₃)₂, CuI
HeckAlkeneC-CPd(OAc)₂
Buchwald-HartwigR₂NHC-NPd₂(dba)₃

As a Versatile Building Block for Diverse Organic Molecules

Silane, (2-chloroethenyl)trimethyl-, also known as (2-chloroethenyl)trimethylsilane, serves as a highly adaptable building block in the field of organic synthesis. Its utility is rooted in the dual reactivity of its vinyl and trimethylsilyl functional groups, which allows for its integration into a wide range of molecular structures. This adaptability makes it a key component in the synthesis of complex molecules.

A primary application of this compound is in palladium-catalyzed cross-coupling reactions, such as the silyl-Heck reaction, to create new carbon-carbon bonds. nih.gov These reactions can produce vinylsilanes from various styrene (B11656) derivatives with high yields. nih.gov The versatility of these reactions is demonstrated by their tolerance of numerous functional groups, including aryl chlorides, esters, ethers, and boronic esters. nih.gov This allows for the synthesis of highly functionalized vinylsilanes, which are valuable intermediates. nih.gov

Furthermore, the silicon-carbon bond in vinylsilanes can be cleaved to introduce other functional groups, a process that enhances their synthetic utility. These compounds are precursors to a variety of functionalized molecules, including β-silyl allylic alcohols and tri- or tetrasubstituted alkenylsilanes, which are formed with high regiocontrol and stereoselectivity. organic-chemistry.org The ability to use (2-chloroethenyl)trimethylsilane to generate diverse organosilicon compounds makes it a powerful tool for constructing complex molecular architectures. organic-chemistry.org

The compound's role extends to cyclization reactions, where vinylsilane-terminated cyclizations are used to form cyclic structures like dihydropyrans. acs.org This highlights the compound's importance in creating varied molecular frameworks.

Reaction Type Catalyst/Reagent Product Class Reference
Silyl-Heck ReactionPalladium complexesTrialkylvinylsilanes nih.gov
Nucleophilic SubstitutionZinc catalysts, Organomagnesium reagentsTetraorganosilanes organic-chemistry.org
CyclizationOxycarbenium Ion IntermediatesDihydropyrans acs.org
HydrosilylationCobalt or Rhodium complexes(E)- or (Z)-vinylsilanes organic-chemistry.orgresearchgate.net

Stereoselective Synthesis of Chiral Compounds via Vinylsilane Intermediates

Vinylsilane intermediates, derived from precursors like (2-chloroethenyl)trimethylsilane, are instrumental in the stereoselective synthesis of chiral compounds, which are crucial in pharmaceuticals and materials science. These intermediates allow for precise control over the three-dimensional arrangement of atoms in a molecule.

A key area of application is in asymmetric catalysis, where chiral catalysts guide reactions to produce a specific stereoisomer. For instance, organocatalytic methods have been developed for the enantioselective synthesis of tertiary silyl (B83357) ethers from symmetrical bis(methallyl)silanes. acs.org This approach utilizes imidodiphosphorimidate (IDPi) catalysts to achieve desymmetrization, yielding functionalized, enantiopure organosilanes. acs.org Such methods are noted for their broad substrate scope and operational simplicity. acs.org

Vinylsilane intermediates are also pivotal in the synthesis of chiral diols, which are important building blocks for pharmaceuticals and chiral ligands. nih.gov Protocols have been developed for the catalytic asymmetric synthesis of optically pure 1,2-diols and 1,3-diols from basic chemical feedstocks. nih.gov Furthermore, the diastereoselective synthesis of 1,2-diaryl-1,2-syn-diols and 1,3-diaryl-1,3-syn-diols, containing two stereogenic centers, demonstrates the high level of stereocontrol achievable. nih.gov

The synthesis of other complex chiral molecules, such as vinylic amino alcohols and C2-symmetric bis-sulfoxides, also relies on stereoselective reactions involving vinyl-containing structures. nih.govnih.gov For example, the synthesis of vinylic amino alcohols has been achieved with excellent diastereomeric ratios (up to 99:1) and high enantiomeric excess (up to 98% ee) through the diastereoselective allylation of chiral imines. nih.gov

Chiral Product Synthetic Strategy Key Features Reference
Si-Stereogenic Silyl EthersOrganocatalytic desymmetrizationFirst organocatalytic enantioselective method for this class acs.org
Chiral 1,2- and 1,3-DiolsCatalytic asymmetric C(sp³)–H functionalizationOne-pot construction from simple glycols nih.gov
Vinylic Amino AlcoholsDiastereoselective benzoyloxyallylation of chiral iminesExcellent diastereomeric ratios and enantiomeric excess nih.gov
C2-Symmetric Bis-SulfoxidesNucleophilic addition to chiral sulfinate estersScalable approach to new families of chiral ligands nih.gov

Contributions to Catalysis and Catalyst Development

As a Component in Organometallic Catalytic Systems

(2-chloroethenyl)trimethylsilane and related vinylsilanes are significant in the development of organometallic catalytic systems. They can act as precursors to catalytically active species or as ligands that modify the behavior of metal centers. For example, cobalt(0) N-heterocyclic carbene complexes have been investigated as catalysts for the hydrosilylation of alkynes, where the vinylsilane product distribution is influenced by the catalyst structure. researchgate.net

Platinum-catalyzed reactions involving organosilicon compounds have also been studied. rsc.org The hydrosilylation of alkynes, a key method for forming vinylsilanes, can be catalyzed by various transition metal complexes, including those of rhodium, cobalt, and palladium, with each metal offering different levels of regio- and stereoselectivity. organic-chemistry.org For instance, rhodium complexes can yield β(Z) vinylsilanes, while certain cobalt catalysts produce α-vinylsilanes. organic-chemistry.orgresearchgate.net

The silyl-Heck reaction provides a pathway to vinylsilanes using palladium catalysis. nih.gov The choice of ligand and palladium precatalyst, such as Pd₂(dba)₃, is critical for achieving high yields and tolerating a wide range of functional groups on the styrene-derived substrates. nih.gov This demonstrates the compound's role in creating functionalized molecules that can serve as building blocks for more complex catalytic systems. nih.gov

Immobilization Strategies for Heterogeneous Catalysis Using Organosilicon Linkers

Organosilicon compounds derived from precursors like (2-chloroethenyl)trimethylsilane are crucial for immobilizing homogeneous catalysts onto solid supports, a key strategy in developing heterogeneous catalysts. This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recycling characteristic of heterogeneous systems.

The effectiveness of the immobilized system is influenced by the linker that connects the organic functionality to the silicon atom. gelest.com The length of this linker is a critical factor; shorter linkers are often preferred in applications like sensors and heterogeneous catalysis where close proximity to the substrate surface is important. gelest.com However, longer linkers provide greater mobility for the functional group, which can be advantageous in applications such as phase transfer catalysis or when trying to mimic a homogeneous environment. gelest.com

The typical three-carbon propyl linker is widely used due to its synthetic accessibility and good thermal stability. gelest.com By modifying the vinyl group of a precursor like (2-chloroethenyl)trimethylsilane, a functional group capable of binding a metal catalyst can be introduced. The silane end of the molecule can then be grafted onto a solid support, such as silica, to create a stable, immobilized catalyst. This strategy prevents the leaching of the metal catalyst and allows for its reuse, aligning with the principles of green chemistry.

Q & A

Q. What are the best practices for integrating this silane into polymer matrices for material science applications?

  • Methodological Answer : Employ ring-opening metathesis polymerization (ROMP) with Grubbs catalysts. Pre-functionalize the silane with norbornene groups to enhance compatibility. Characterize polymer cross-linking via dynamic mechanical analysis (DMA) and compare with computational models (e.g., molecular dynamics simulations) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.